1,2-Dichloro-3,5-difluorobenzene
Description
Significance of Polyhalogenated Aromatic Systems as Advanced Molecular Scaffolds
Polyhalogenated aromatic systems are organic compounds featuring a benzene (B151609) ring substituted with multiple halogen atoms. These structures serve as highly versatile molecular scaffolds in drug discovery and materials science. The presence of various halogen atoms—such as chlorine and fluorine—on the aromatic ring creates a unique electronic environment and provides multiple reactive sites. This allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, where individual halogen atoms can be replaced with a wide range of other functional groups. ontosight.ai This step-wise functionalization enables the construction of complex, highly substituted molecules from a single, readily available starting material. ontosight.ai The ability to systematically modify the structure of these scaffolds is crucial for developing libraries of compounds for screening in pharmaceutical and agrochemical research. beilstein-journals.org
Strategic Importance of 1,2-Dichloro-3,5-difluorobenzene in Specialized Organic Synthesis
This compound is a specific polyhalogenated aromatic compound that holds strategic importance as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, with two adjacent chlorine atoms and two fluorine atoms in a meta arrangement, makes it a valuable precursor for creating specifically functionalized aromatic rings.
A notable application of this compound is in the synthesis of 4-Chloro-3,5-difluorobenzene-1,2-diamine (B177245). In this process, this compound serves as the starting substrate. The reaction involves a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group. This transformation is typically achieved by reacting the substrate with ammonia (B1221849) in a sealed tube at elevated temperatures (120–150°C). The efficiency of this reaction can be enhanced by the use of a copper(I) iodide (CuI) catalyst. The resulting diamine is a valuable building block for the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.
This selective functionalization highlights the strategic utility of this compound, where the arrangement of its halogen atoms directs the course of chemical reactions to yield specific, high-value products.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₆H₂Cl₂F₂ nih.gov |
| Molecular Weight | 182.98 g/mol nih.gov |
| CAS Number | 36556-58-8 nih.gov |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSMWQAAYSGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for the Preparation and Derivatization of 1,2 Dichloro 3,5 Difluorobenzene
Regioselective Halogenation and Fluorination Methodologies
The precise installation of halogen atoms on an aromatic ring is a fundamental challenge in organic synthesis. The synthesis of 1,2-dichloro-3,5-difluorobenzene requires careful control of regioselectivity during both chlorination and fluorination steps.
Directed Halogenation Approaches for Polyhalogenated Arenes
The synthesis of this compound can be approached through the direct chlorination of a difluorobenzene precursor. For instance, the chlorination of 2,4-difluoronitrobenzene (B147775) can be catalyzed by iodine in a polar solvent at elevated temperatures to yield 3,5-dichloro-2,4-difluoronitrobenzene. Subsequent reduction of the nitro group provides 3,5-dichloro-2,4-difluoroaniline, a key intermediate.
The use of directing groups is a powerful strategy to control the regioselectivity of C-H halogenation. rsc.org Functional groups such as amides, carboxylic acids, and N-oxides can act as internal ligands, facilitating the activation of specific C-H bonds and leading to highly regioselective halogenation. rsc.org While not directly applied to this compound in the provided search results, these methods represent a state-of-the-art approach for the synthesis of polyhalogenated arenes.
A patented method describes the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene by reacting 2,4-difluoronitrobenzene with chlorine gas in a polar solvent like concentrated sulfuric acid, dimethyl sulfoxide, or dimethylformamide at 120–160 °C for 6–8 hours, with iodine as a catalyst. google.com
Selective Fluorination Techniques: Adaptations and Innovations (e.g., Balz–Schiemann reaction variants for related difluorobenzenes)
The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides from aromatic amines. wikipedia.orgbyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgbyjus.com
Recent advancements in this methodology have focused on improving safety and scalability. Continuous-flow processes have been developed to avoid the isolation of potentially explosive diazonium salt intermediates. researchgate.netacs.org For example, a continuous flow system has been devised for the synthesis of m-difluorobenzene from m-phenylenediamine. researchgate.net Similarly, a photochemically induced fluorodediazoniation in a continuous flow mode has been reported for the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline. acs.orgacs.org
While direct application to this compound is not detailed in the search results, these innovative adaptations of the Balz-Schiemann reaction for related difluorobenzenes highlight the potential for developing selective fluorination strategies for more complex polyhalogenated systems. The use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) has also been shown to improve yields in some cases. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, including polyhalogenated benzenes. wikipedia.org
Mechanistic Considerations of SNAr Reactivity in Polyfluorinated Arenes
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orgacsgcipr.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex and thus activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org
In polyfluorinated arenes, the fluorine atoms themselves act as strong electron-withdrawing groups, facilitating SNAr reactions. The rate of the reaction is influenced by the nature of the leaving group, with fluoride often being a surprisingly good leaving group in this context due to the high polarization of the C-F bond, which facilitates the initial attack by the nucleophile. youtube.com
The stability of the Meisenheimer complex is a key factor in determining the reaction's feasibility. The presence of multiple electron-withdrawing groups, such as nitro groups or additional fluorine atoms, ortho or para to the leaving group, significantly enhances the reaction rate by delocalizing the negative charge. libretexts.orgyoutube.com
Selective Displacement of Halogen Atoms via SNAr in Dihalo-Difluorobenzene Systems
In polyhalogenated systems like this compound, the regioselectivity of nucleophilic attack is a critical consideration. The position of the leaving group relative to the activating electron-withdrawing groups determines the site of substitution.
Generally, halogens that are ortho or para to strong electron-withdrawing groups are more readily displaced. In the case of this compound, the fluorine atoms strongly activate the ring. The relative reactivity of the chlorine and fluorine atoms as leaving groups will depend on the specific nucleophile and reaction conditions. In many SNAr reactions on polyhalogenated compounds, the C-F bond shows higher reactivity towards nucleophilic substitution than C-Cl or C-Br bonds. mdpi.com
Studies on related systems, such as 2,5-dibromopyridine, have shown that the selectivity of SNAr reactions can differ from other substitution reactions like cross-coupling or halogen-metal exchange, highlighting the complex interplay of electronic and steric factors. wuxibiology.com
Influence of Electron-Withdrawing Groups and Reaction Conditions on SNAr Efficiency
The efficiency of SNAr reactions is highly dependent on the presence and positioning of electron-withdrawing groups and the specific reaction conditions employed.
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃), ortho or para to the leaving group dramatically increases the rate of SNAr reactions. libretexts.orgyoutube.comresearchgate.net These groups stabilize the intermediate Meisenheimer complex through resonance or inductive effects. For example, substrates bearing a p-CN group have been shown to be more reactive in SNAr reactions. researchgate.net
Reaction Conditions:
Solvent: Dipolar aprotic solvents like DMSO, DMF, and NMP are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophile, leaving the anion more reactive. acsgcipr.orgacsgcipr.org However, concerns over the toxicity of some of these solvents have led to the exploration of alternatives. acsgcipr.org In some cases, less polar solvents like toluene (B28343) can be used, sometimes with the addition of a small amount of a dipolar aprotic solvent to increase the reaction rate. acsgcipr.org
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include KOH, Cs₂CO₃, and various amines. mdpi.comresearchgate.netacs.org
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, although highly activated substrates can sometimes react at room temperature. acs.org
Nucleophile: The nature of the nucleophile also plays a significant role. Stronger nucleophiles will generally react faster.
The interplay of these factors allows for the fine-tuning of SNAr reactions to achieve the desired substitution with high efficiency and selectivity. For instance, in the N-arylation of indoles with chloro- and fluoroarenes, a KOH/DMSO system has been shown to be effective. mdpi.comresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions
The functionalization of halogenated aromatic compounds through metal-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis. For a substrate such as this compound, these methodologies offer powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The presence of multiple halogen substituents, both identical and different, on the benzene (B151609) ring introduces challenges and opportunities for chemoselective and site-selective transformations.
Suzuki–Miyaura Cross-Coupling for C-C Bond Formation with Polyhalogenated Benzene Substrates
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds, particularly in the synthesis of biaryls and substituted aromatic compounds. researchgate.netresearchgate.net Its prominence stems from the commercial availability and stability of boronic acid reagents, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net In the context of polyhalogenated benzenes like this compound, the Suzuki-Miyaura reaction provides a pathway for stepwise or selective functionalization.
Achieving site-selectivity in the cross-coupling of polyhalogenated arenes with identical halogen atoms is a significant synthetic challenge. rsc.org The outcome of such reactions is often governed by a combination of steric and electronic factors, as well as the presence of directing groups near the reaction sites. researchgate.net For symmetrically substituted dihaloarenes, highly selective monocoupling can often be achieved through careful optimization of reaction parameters. researchgate.net
In the case of this compound, the two chlorine atoms are in different chemical environments. The chlorine at the C1 position is flanked by a chlorine and a fluorine atom, while the chlorine at the C2 position is adjacent to a fluorine atom and a hydrogen atom. These differences in the local electronic and steric environment can be exploited to achieve site-selective monocoupling. Computational and experimental studies have shown that both the aromaticity of the substrate and the electronic and steric properties of the halogenated sites influence the precise site of reaction. rsc.org
For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with various arylboronic acids, selective mono-arylation was achieved at room temperature, while diarylation occurred at reflux temperatures in toluene. researchgate.net This demonstrates that reaction conditions can be tuned to control the degree of substitution.
The choice of ligand and the use of additives are critical in controlling the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.orgnih.gov Bulky biaryl dialkyl monophosphine ligands, often referred to as Buchwald ligands, are known to be beneficial for these reactions. rsc.org The steric and electronic properties of these ligands can significantly impact the outcome of the coupling. For example, arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have been shown to be effective for sterically hindered substrates by facilitating the transmetalation step due to the longer arsenic-palladium bond. rsc.org
In the context of polyhalogenated substrates, the ligand can influence the selectivity between mono- and di-functionalization. nih.gov Studies have shown that bulky ligands can sometimes promote over-functionalization. nih.gov The mechanism involves the initial formation of a palladium-product π-complex after the first coupling event. The selectivity for mono- versus di-functionalization then depends on the relative rates of palladium decomplexation versus a second oxidative addition. With bulky ligands, the dissociation of the palladium catalyst from the mono-coupled product can be slower than the subsequent oxidative addition, leading to a higher proportion of the di-substituted product. nih.gov
Additives can also play a crucial role in modulating selectivity. Small, coordinating additives can suppress over-functionalization by facilitating the displacement of the palladium catalyst from the mono-arylated product. nih.gov This effect is attributed to the additive acting as an incoming ligand to displace the palladium from the product π-complex, thus favoring the release of the mono-substituted arene. nih.gov
Table 1: Effect of Ligands and Additives on Suzuki-Miyaura Coupling Selectivity
| Ligand/Additive | Effect on Selectivity | Mechanistic Rationale |
| Bulky Phosphine (B1218219) Ligands | Can increase difunctionalization | Slower decomplexation of the Pd-monofunctionalized product complex relative to the second oxidative addition. nih.gov |
| Arsa-Buchwald Ligands | Effective for sterically hindered substrates | Longer As-Pd bond facilitates transmetalation. rsc.org |
| Small Coordinating Additives (e.g., DMSO) | Can suppress overfunctionalization | Act as incoming ligands to displace Pd from the mono-cross-coupled product. nih.gov |
Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, if relevant to dihalo-difluorobenzenes)
The Sonogashira coupling reaction is another powerful palladium-catalyzed method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature and in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling has led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org
For dihalo-difluorobenzene substrates, the Sonogashira reaction offers a route to introduce alkynyl moieties. The reactivity of the different halogen atoms in a polyhalogenated arene towards Sonogashira coupling generally follows the trend I > Br > Cl, which is consistent with the relative bond dissociation energies. libretexts.org Therefore, in a molecule like this compound, the chlorine atoms would be the reactive sites for Sonogashira coupling.
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic contexts. organic-chemistry.org The choice of palladium catalyst, ligands, and reaction conditions can be tailored to achieve the desired coupling with high efficiency.
Chemoselective Transformations in the Presence of Multiple Halogen Types
Chemoselectivity in cross-coupling reactions becomes a key consideration when a substrate contains multiple different halogen atoms. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable order of reactivity allows for the selective functionalization of polyhalogenated arenes.
For a hypothetical substrate containing both chlorine and fluorine atoms, such as this compound, the Suzuki-Miyaura or Sonogashira coupling would be expected to occur selectively at the C-Cl bonds over the C-F bonds. The much stronger carbon-fluorine bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions. This inherent difference in reactivity provides a powerful tool for the stepwise elaboration of polyhalogenated aromatic rings.
For instance, a di-chloro di-fluoro benzene derivative could first undergo a double Suzuki-Miyaura coupling at the two chlorine positions. The resulting di-aryl di-fluoro benzene could then potentially be subjected to further transformations at the fluorine positions under more forcing conditions or by employing specialized catalytic systems designed for C-F bond activation.
Mechanistic Investigations of Chemical Transformations Involving 1,2 Dichloro 3,5 Difluorobenzene
In-depth Analysis of Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions are fundamental transformations in organic chemistry, and the behavior of 1,2-dichloro-3,5-difluorobenzene in these reactions provides valuable insights into the underlying mechanisms. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring allows for a comparative study of their leaving group abilities and the influence of the electronic environment on the reaction pathway.
Characterization of Meisenheimer Intermediates and Transition States
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov This intermediate is formed by the nucleophilic attack on the aromatic ring, leading to a resonance-stabilized carbanion. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of this Meisenheimer complex is a critical factor in determining the reaction's feasibility. mdpi.com For a discrete Meisenheimer complex to be a true intermediate, it must be more thermodynamically stable than the transition state of a concerted pathway and possess enough kinetic stability for a significant lifetime before the leaving group is eliminated. nih.gov
In the context of this compound, the electron-withdrawing nature of the halogen substituents activates the ring towards nucleophilic attack. libretexts.org The attack of a nucleophile at a carbon atom bearing a halogen substituent disrupts the aromaticity of the ring and changes the hybridization of that carbon from sp² to sp³. libretexts.org The resulting negative charge is delocalized across the ring, and the stability of this intermediate is influenced by the nature and position of the substituents. youtube.com
Computational models, such as the Meisenheimer model, can be used to predict the preferred site of nucleophilic substitution by calculating the energies of all possible Meisenheimer complexes. mdpi.com These calculations often use a standard level of ab initio theory, like Hartree-Fock with a 6-31G* basis set, to determine the most stable (lowest energy) complex, which corresponds to the major product. mdpi.com
| Factor | Influence on Meisenheimer Intermediate | Reference |
| Electron-withdrawing groups | Stabilize the negative charge, making the intermediate more favorable. | libretexts.org |
| Leaving group | A poorer leaving group can lead to a more stabilized Meisenheimer complex. | nih.gov |
| Nucleophile | The nature of the nucleophile affects the rate of formation of the intermediate. | libretexts.org |
| Solvent | The polarity of the solvent can influence the stability of the charged intermediate. | mdpi.com |
Differentiation Between Stepwise Addition-Elimination and Concerted Mechanisms
While the stepwise mechanism involving a Meisenheimer intermediate is widely taught, there is growing evidence that many SNAr reactions, particularly those with good leaving groups, may proceed through a concerted mechanism. nih.govresearchgate.net In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state rather than a stable intermediate. consensus.app
The distinction between these two pathways often depends on the relative energy of the Meisenheimer complex. researchgate.net If the Meisenheimer structure is significantly stabilized, it exists as a true intermediate, and the reaction is stepwise. nih.gov Conversely, if the Meisenheimer structure is less stable and represents an energy maximum on the reaction coordinate, the mechanism is concerted. nih.govresearchgate.net
Kinetic isotope effect (KIE) studies are a powerful tool for differentiating between these mechanisms. nih.govnih.gov For instance, measuring the ¹²C/¹³C KIE at the carbon atom undergoing substitution can provide evidence for a concerted versus a stepwise process. nih.gov A significant primary KIE would be expected for a concerted mechanism where the C-X bond is broken in the rate-determining step. nih.gov
Research on related fluorinated benzenes has shown that reactions with certain nucleophiles proceed via a concerted mechanism, challenging the universality of the stepwise SNAr pathway. consensus.app For this compound, the presence of both "good" (Cl) and "poor" (F) leaving groups for SNAr could lead to different mechanistic pathways depending on the nucleophile and reaction conditions.
| Mechanism | Key Characteristics | Supporting Evidence | Reference |
| Stepwise (Addition-Elimination) | Involves a stable Meisenheimer intermediate. Favored with strong electron-withdrawing groups and poor leaving groups. | Isolation and characterization of Meisenheimer complexes. | nih.govmasterorganicchemistry.com |
| Concerted | Single transition state; no stable intermediate. More likely with good leaving groups. | Kinetic isotope effect studies showing C-X bond breaking in the rate-determining step. | nih.govnih.gov |
Elucidation of Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis offers powerful alternatives for the functionalization of aryl halides like this compound. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Detailed Examination of Oxidative Addition in Halogenated Benzene Systems
Oxidative addition is a critical step in many catalytic cycles where the metal center inserts into the carbon-halogen bond of the aryl halide. acs.org For a palladium(0) catalyst, this step involves the cleavage of the C-X bond and the formation of a palladium(II) species. nih.gov The rate and feasibility of oxidative addition are influenced by the nature of the halogen, the electronic properties of the aryl halide, and the ligands on the metal center.
In the case of this compound, oxidative addition can potentially occur at either the C-Cl or C-F bonds. Generally, the C-Cl bond is more reactive towards oxidative addition than the more robust C-F bond. researchgate.net The mechanism of oxidative addition itself can be either concerted or proceed through a stepwise SNAr-type pathway, especially with electron-deficient aryl halides. nih.gov Kinetic studies and Hammett analysis can help distinguish between these possibilities. nih.gov The choice of ligands on the palladium catalyst is crucial, as bulky phosphine (B1218219) ligands can promote the desired reactivity and prevent unwanted side reactions. core.ac.uk
Analysis of Transmetalation and Reductive Elimination Steps
Following oxidative addition, the transmetalation step involves the transfer of an organic group from another organometallic reagent (e.g., organotin, organoboron) to the palladium(II) center. core.ac.uk This step is crucial for introducing new functional groups onto the aromatic ring. The efficiency of transmetalation can be influenced by the nature of the nucleophile, the ligands, and the presence of additives. uva.es
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. acs.org The C-F bond formation through reductive elimination has historically been challenging but has seen significant progress with the development of specialized ligands. researchgate.netharvard.edu For this compound, reductive elimination would lead to the formation of a new bond at the position where oxidative addition occurred.
| Catalytic Step | Description | Influencing Factors | Reference |
| Oxidative Addition | Insertion of the metal into the C-X bond. | Halogen identity, ligands, electronic effects. | nih.govacs.orgcore.ac.uk |
| Transmetalation | Transfer of an organic group to the metal center. | Nucleophile, ligands, additives. | core.ac.ukuva.es |
| Reductive Elimination | Coupling of organic groups and regeneration of the catalyst. | Ligands, nature of the coupled groups. | researchgate.netacs.orgharvard.edu |
Kinetic and Thermodynamic Aspects Governing Reactivity and Product Distribution
Studies on related halogenated benzenes have shown that both kinetics and thermodynamics play important roles in determining the reaction pathways and the resulting products. acs.org For instance, in reactions with surfaces, a competition between molecular and dissociative adsorption can be observed, with the outcome depending on the specific halogen substituents. acs.org
In nucleophilic aromatic substitution reactions, the relative rates of substitution at different positions are influenced by the electronic effects of the substituents. The regioselectivity is often determined by the stability of the corresponding Meisenheimer intermediates or the transition states of the concerted pathways. consensus.app
Computational Chemistry and Theoretical Modeling of 1,2 Dichloro 3,5 Difluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 1,2-dichloro-3,5-difluorobenzene at the molecular level.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometric parameters of molecules like this compound. karazin.uaresearchgate.net By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can obtain an optimized molecular geometry that closely mirrors experimental data. semanticscholar.org While specific crystallographic data for this compound is not widely published, its molecular geometry can be accurately predicted by analogy to similar halogenated benzene (B151609) derivatives. semanticscholar.org
The benzene ring is expected to be largely planar, with minor distortions caused by steric hindrance between the adjacent chlorine atoms at the C1 and C2 positions. The electron-withdrawing nature of both chlorine and fluorine substituents leads to a contraction of the aromatic ring and influences bond lengths and angles. DFT calculations on analogous compounds, such as 1,3-dichloro-2-fluorobenzene and 2,6-dichloro-4-fluoro phenol (B47542), provide a basis for estimating these parameters. semanticscholar.orgrsc.org The calculations reveal how the interplay of inductive and resonance effects from the four halogen substituents modulates the electron density distribution across the aromatic system. semanticscholar.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior, and their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org
Table 1: Predicted Geometrical Parameters of Halogenated Benzenes from DFT Calculations This table presents data from analogous compounds to infer the geometry of this compound.
| Parameter | 2,6-dichloro-4-fluoro phenol (DFT/B3LYP/6-311++G(d,p)) | 1,3-dichloro-2-fluorobenzene (TDDFT/B3LYP/TZVPP) |
|---|---|---|
| C-Cl Bond Length (Å) | 1.731 | - |
| C-F Bond Length (Å) | 1.348 | - |
| C-C Bond Length (Å, avg.) | 1.391 | - |
| C-C-C Bond Angle (°, avg.) | 120.0 | - |
| Adiabatic Ionization Energy (cm⁻¹) | - | 75,242 ± 6 |
Data sourced from studies on analogous compounds. semanticscholar.orgrsc.orgrsc.org
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions, such as the nucleophilic aromatic substitution (SNAr) that this compound readily undergoes. The electron-deficient nature of the ring, caused by the four halogen substituents, facilitates attack by nucleophiles. A common reaction is amination, where an amine displaces one of the halogen atoms.
DFT calculations can be used to model the reaction mechanism and determine the energy profile. diva-portal.org The SNAr reaction can proceed through a classical two-stage mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.netmdpi.com Alternatively, some reactions may follow a concerted pathway where bond formation and bond breaking occur in a single step. researchgate.netdiva-portal.org Computational studies can locate transition state structures and calculate their energies to determine the activation barriers for different pathways. diva-portal.org For reactions involving neutral nucleophiles like amines, the initially formed zwitterionic intermediate's stability and subsequent proton transfer steps can also be modeled. diva-portal.org By comparing the activation energies for substitution at the different carbon atoms (C1, C2, C3, C5), a prediction of the most likely reaction product can be made. researchgate.net
The presence of chlorine and fluorine atoms on the benzene ring introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole"). ntu.edu.sgmdpi.com This electropositive region exists along the axis of the C-X bond (where X is Cl or Br) and can interact favorably with nucleophiles or Lewis bases. ntu.edu.sg Computational analysis, through methods like molecular electrostatic potential (MEP) surface calculations, can visualize and quantify the strength of these σ-holes. In this compound, the chlorine atoms are the primary potential halogen bond donors. The strong electron-withdrawing character of the adjacent fluorine atoms is expected to enhance the positive electrostatic potential on the chlorine atoms, making them more effective halogen bond donors. mdpi.com These interactions play a crucial role in crystal engineering and molecular recognition. researchgate.net
The high degree of halogenation also impacts the aromaticity of the benzene ring. The strong inductive electron-withdrawing effects of the halogens decrease the electron density within the π-system. While the ring remains aromatic, its electronic character is significantly altered, which is a primary reason for its susceptibility to nucleophilic attack, a reaction not typical for unsubstituted benzene.
Molecular Dynamics Simulations for Solvent Effects and Reaction Environments
While quantum chemical calculations are excellent for modeling individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. youtube.com The choice of solvent can significantly influence reaction rates and even the regioselectivity of a reaction. researchgate.net
For a reaction like the nucleophilic substitution of this compound, MD simulations can model the solvation of the reactant and the transition state. Using either explicit solvent models (where individual solvent molecules are simulated) or implicit models (where the solvent is treated as a continuum), MD can provide insights into how solvent molecules organize around the solute and stabilize or destabilize key intermediates. researchgate.net This is particularly important for SNAr reactions, where the transition states and intermediates are often highly polar or charged. diva-portal.org By running simulations in different solvents, one can computationally screen for media that might enhance reaction efficiency or favor the formation of a specific isomer. researchgate.net
Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions
A key application of computational modeling for this compound is the prediction of regioselectivity in its synthetic transformations. In SNAr reactions, a nucleophile can potentially replace any of the four halogen atoms. Predicting which position is most reactive is a significant challenge that can be addressed computationally. researchgate.netdiva-portal.org
Stereoselectivity is less of a concern for direct substitution on the achiral this compound itself. However, if the molecule is used as a building block in the synthesis of more complex, chiral molecules, the stereochemical outcome of subsequent reactions could be influenced by the initial substitution pattern, a process that can also be modeled computationally.
Advanced Spectroscopic and Structural Elucidation Studies of 1,2 Dichloro 3,5 Difluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,2-dichloro-3,5-difluorobenzene. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
The combination of ¹H, ¹³C, and ¹⁹F NMR spectra offers a comprehensive picture of the molecular structure of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The differing chemical environments, influenced by the adjacent halogen substituents, lead to different chemical shifts. The proton at position 4 (between two fluorine atoms) and the proton at position 6 (adjacent to a chlorine atom) will exhibit complex splitting patterns (multiplets) due to coupling with each other (H-H coupling) and with the nearby fluorine nuclei (H-F coupling).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum can distinguish the different carbon atoms in the aromatic ring. Due to the molecule's symmetry, four signals are expected for the six carbon atoms. The carbons bonded to chlorine and fluorine will show characteristic chemical shifts, and the carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J-CF). The magnitude of these coupling constants provides further structural confirmation. The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing between different isomers of dichlorodifluorobenzene. pearson.com
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. biophysics.org The ¹⁹F NMR spectrum of this compound would display two distinct signals for the non-equivalent fluorine atoms at positions 3 and 5. These signals would be split into multiplets due to coupling with the aromatic protons (H-F coupling). The large range of chemical shifts in ¹⁹F NMR makes it particularly effective for identifying and differentiating fluorinated compounds. biophysics.orgnih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Splitting Patterns |
|---|---|---|
| ¹H | Two distinct aromatic signals | Complex multiplets due to H-H and H-F coupling |
| ¹³C | Four distinct aromatic signals | Signals for C-F carbons appear as doublets (¹J-CF) |
While 1D NMR provides essential data, 2D NMR techniques are crucial for definitively establishing atomic connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assemble the molecular structure.
COSY: A ¹H-¹H COSY spectrum would show cross-peaks between the two aromatic protons, confirming their scalar coupling relationship.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.
HMBC: An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between protons and quaternary (non-protonated) carbons, such as those bonded to the chlorine and fluorine atoms, thereby confirming the substitution pattern on the benzene (B151609) ring.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₂Cl₂F₂), HRMS would confirm its monoisotopic mass of 181.9502. nih.gov
The electron ionization (EI) mass spectrum reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. A key feature in the mass spectrum of chlorinated compounds is the isotopic signature of chlorine. docbrown.info Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. wpmucdn.com Consequently, any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio, and fragments with two chlorine atoms will show a triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1.
The fragmentation of this compound would likely proceed through the following pathways:
Molecular Ion ([M]⁺•): A prominent molecular ion peak cluster around m/z 182, 184, and 186 would be observed, reflecting the presence of two chlorine atoms.
Loss of Chlorine: Fragmentation often begins with the loss of a chlorine radical, leading to a [M-Cl]⁺ ion cluster around m/z 147 and 149.
Loss of Halogens and Ring Fragmentation: Subsequent fragmentation could involve the loss of the second chlorine atom, fluorine atoms, or small molecules like HCl or HF. The stability of the aromatic ring means that the phenyl cation and related fragments are often observed. docbrown.info
Table 2: Expected HRMS Fragmentation Data for this compound
| m/z (Monoisotopic) | Ion Formula | Description | Isotopic Pattern |
|---|---|---|---|
| 181.9502 | [C₆H₂³⁵Cl₂F₂]⁺• | Molecular Ion | Triplet (9:6:1) |
| 146.9813 | [C₆H₂³⁵ClF₂]⁺ | Loss of a Cl radical | Doublet (3:1) |
| 111.0124 | [C₆H₂F₂]⁺• | Loss of two Cl radicals | Singlet |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. wikipedia.org By irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons, XPS provides binding energies that are characteristic of each element and its local chemical environment. libretexts.org
For this compound, XPS analysis would focus on the C 1s, F 1s, and Cl 2p core levels.
C 1s Spectrum: The C 1s spectrum would be complex, with distinct peaks corresponding to C-H, C-Cl, and C-F bonds. The high electronegativity of fluorine causes a significant positive chemical shift in the binding energy of the C-F carbon atoms compared to the C-H and C-Cl carbons. This allows for the differentiation of the carbon environments within the benzene ring.
Cl 2p Spectrum: The Cl 2p spectrum exhibits a characteristic doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling. The binding energy of these peaks is indicative of the covalent C-Cl bond.
Table 3: Expected XPS Core-Level Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| C 1s | ~285 - 290 | Differentiates C-H, C-Cl, and C-F environments |
| F 1s | ~688 - 690 | Confirms presence and chemical state of fluorine |
Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. The spectrum of this compound would be characterized by:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=C stretching: Aromatic ring stretching vibrations produce a series of sharp bands between 1600 and 1400 cm⁻¹.
C-F stretching: The strong C-F bond gives rise to intense absorption bands, typically in the 1350-1100 cm⁻¹ range.
C-Cl stretching: C-Cl stretching vibrations are found at lower frequencies, usually in the 800-600 cm⁻¹ region.
Out-of-plane bending: C-H out-of-plane bending modes below 900 cm⁻¹ are characteristic of the substitution pattern on the benzene ring.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While C-F bonds often produce weak Raman signals, the symmetric vibrations of the benzene ring and C-Cl bonds typically result in strong Raman bands. This makes Raman a valuable complementary technique to FT-IR for a complete vibrational analysis. irphouse.comnih.gov
Photophysical Characterization, including Electronic Absorption Spectroscopy and Fluorescence Studies
Electronic absorption (UV-Visible) spectroscopy and fluorescence spectroscopy provide insights into the electronic transitions and excited-state properties of a molecule.
Electronic Absorption Spectroscopy: The UV-Vis spectrum of this compound, like other benzene derivatives, is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring. The substitution with chlorine and fluorine atoms (auxochromes) can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted benzene. Typically, two main absorption bands are observed for benzene derivatives: a strong band around 200-210 nm (E-band) and a weaker, structured band around 250-270 nm (B-band).
Fluorescence Studies: Many aromatic compounds exhibit fluorescence, which is the emission of light from an electronically excited state. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the presence of heavy atoms like chlorine. The "heavy atom effect" of chlorine can promote intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. A comprehensive photophysical characterization would involve measuring the fluorescence emission spectrum upon excitation at the absorption maximum to determine the Stokes shift and fluorescence quantum yield. pnu.ac.irpnu.ac.ir
Applications of 1,2 Dichloro 3,5 Difluorobenzene in Materials Science and Organic Synthesis
Precursor in the Synthesis of Functional Polymers and High-Performance Materials
The compound serves as a foundational component for creating advanced polymers and materials where specific properties such as thermal stability, chemical resistance, and distinct electronic characteristics are required.
1,2-Dichloro-3,5-difluorobenzene and its isomers are utilized as key monomers in the preparation of specialty polymers. cn-alchemist.com The incorporation of this di-chloro di-fluoro benzene (B151609) unit into a polymer backbone can bestow properties such as enhanced heat resistance and mechanical strength. cn-alchemist.com While direct polymerization of this compound is one pathway, it is also frequently modified first. For example, it can be converted into derivatives like 4-chloro-3,5-difluorobenzene-1,2-diamine (B177245) through nucleophilic aromatic substitution. This diamine can then serve as a monomer in polycondensation reactions to produce specialized polymers like polyimides or polybenzimidazoles, which are known for their high performance in demanding applications. The presence of halogen atoms in these polymers often enhances their fire retardancy and chemical stability.
The electronic nature of the this compound ring, influenced by the strong electron-withdrawing effects of its fluorine and chlorine substituents, makes it a candidate for use in electronic materials. science.gov Isomers like 1,4-dichloro-2,5-difluorobenzene (B1595807) are noted for their application in creating high-performance thermoplastics and electronic materials. The fluorination of benzene rings significantly impacts their electronic properties, and the specific substitution pattern in this compound can be leveraged to fine-tune the performance of organic electronic devices. science.gov Its derivatives can be incorporated into organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and as building blocks for covalent organic frameworks (COFs) used in electronic applications. bldpharm.com
Building Block for Complex Organic Molecules
As a foundational scaffold, this compound is a crucial starting point for constructing a wide array of intricate organic structures, from pharmaceuticals to custom-designed chemicals. cymitquimica.comcymitquimica.com
The compound is an important intermediate in the synthesis of more complex molecules that may serve as precursors to pharmaceuticals. A key synthetic route involves the transformation of this compound into 4-chloro-3,5-difluorobenzene-1,2-diamine. This resulting diamine is a versatile precursor for a variety of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in medicinal chemistry with research ongoing into their potential antimicrobial and anticancer properties. The synthesis of 3,5-difluoroaniline, an important component in the production of pharmaceuticals and agrochemicals, often proceeds through multi-stage reactions involving similarly structured polychlorinated and fluorinated benzene derivatives. google.comgoogle.com This highlights the established role of such halogenated benzenes as key building blocks for biologically active molecules. google.comgoogle.com
Divergent synthesis is a strategy that allows for the creation of a wide variety of structurally distinct products from a single, common starting material by altering reaction conditions. beilstein-journals.orgbeilstein-journals.org this compound is an excellent substrate for such strategies due to the differential reactivity of its halogen substituents. The chlorine and fluorine atoms can be targeted for substitution or coupling reactions under different sets of conditions. For instance, a nucleophilic aromatic substitution might be optimized to selectively replace a chlorine atom, leaving the more robust C-F bonds intact. Subsequently, the fluorine atoms could be targeted under harsher conditions or by using different catalytic systems, such as those employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net This stepwise, selective functionalization allows chemists to "diverge" from the common scaffold to efficiently generate a library of diverse molecules for screening in drug discovery and materials science.
This compound serves as a starting material for the production of various specialty chemicals. Its derivatives are used in the manufacture of dyes and other custom chemicals where specific properties are paramount. The unique substitution pattern allows for the synthesis of molecules with tailored characteristics. For example, related sulfonyl chloride compounds are used to produce specialty chemicals with unique properties for applications in coatings, adhesives, and advanced composites requiring high thermal stability and chemical resistance. The strategic arrangement of halogens on the benzene ring dictates the molecule's reactivity, solubility, and electronic profile, enabling the construction of new compounds with precisely defined functions.
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Relevant Section |
| Materials Science | Monomer for high-performance polymers (e.g., polyimides) | 6.1.1 |
| Precursor for advanced electronic materials (e.g., OLEDs, COFs) | 6.1.2 | |
| Organic Synthesis | Intermediate for biologically active scaffolds and pharmaceuticals | 6.2.1 |
| Common scaffold for divergent synthesis of chemical libraries | 6.2.2 | |
| Building block for specialty chemicals (e.g., dyes, coatings) | 6.2.3 |
Environmental Behavior and Degradation Pathways of 1,2 Dichloro 3,5 Difluorobenzene
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds. For aromatic compounds in the environment, photooxidation, photolysis, and hydrolysis are key abiotic mechanisms.
In aquatic environments, direct photolysis can occur if the compound absorbs sunlight. Halogenated aromatic compounds are known to undergo phototransformation in water. rsc.org For instance, the photochemical transformation of chlorobenzenes can be initiated by UV light. rsc.org The degradation process can involve the cleavage of the carbon-halogen bond. The specific products of photolysis in aquatic systems would depend on various factors, including the presence of other substances that can act as photosensitizers.
The persistence of related dihalogenated benzenes on surfaces has been studied, indicating that their stability is influenced by factors like electronegativity. For example, the persistence of environmentally persistent free radicals (EPFRs) formed from 1,2-dibromobenzene, 1,2-dichlorobenzene (B45396), and 1,2-difluorobenzene (B135520) on ZnO nanoparticles showed a correlation with the polarity and electronegativity of the halogen substituents. acs.org
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Halogenated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. google.com The carbon-halogen bonds in the aromatic ring are strong and not easily broken by water. docbrown.info Studies on halogenated nitrophenols have shown that their degradation through hydrolysis is relatively slow. nih.gov While specific data for 1,2-dichloro-3,5-difluorobenzene is lacking, its structural similarity to other stable halogenated benzenes suggests a high degree of hydrolytic stability.
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment. nih.gov
The microbial degradation of halogenated aromatic compounds has been extensively studied. nih.gov Bacteria, in particular, have demonstrated the ability to utilize these compounds as a source of carbon and energy. nih.govnih.gov While no studies have specifically isolated microorganisms that degrade this compound, the degradation pathways of dichlorobenzenes by Pseudomonas and Rhodococcus species are well-documented and provide a model for its potential biodegradation. nih.govnih.govasm.orgasm.org
Aerobic degradation of dichlorobenzenes typically begins with an attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.govasm.orgasm.org This is then dehydrogenated to form a dichlorocatechol. nih.govasm.orgasm.org Subsequent cleavage of the aromatic ring, usually via an ortho- or meta-cleavage pathway, leads to the formation of chlorinated muconic acids, which are further metabolized. nih.govasm.orgasm.org For instance, a Pseudomonas sp. was found to degrade 1,2-dichlorobenzene by converting it to 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which was then transformed into 3,4-dichlorocatechol. asm.orgnih.gov Ring cleavage of the catechol yielded 2,3-dichloro-cis,cis-muconate. asm.orgnih.gov
Under anaerobic conditions, reductive dehalogenation is a key initial step in the degradation of highly halogenated compounds. clu-in.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom. For some halogenated anilines, reductive deamination has been observed as an initial step, leading to the formation of dihalobenzenes. oup.com For example, the anaerobic transformation of 3,4-dichloroaniline (B118046) can produce 1,2-dichlorobenzene. oup.com It is plausible that under anaerobic conditions, this compound could undergo similar reductive dehalogenation or other transformations.
Table 1: Potential Microbial Degradation Pathways of Dichlorobenzenes (as a model for this compound)
| Degradation Step | Reactant | Key Enzyme Type | Product | Reference(s) |
| Aerobic Pathway | ||||
| Initial Dioxygenation | 1,2-Dichlorobenzene | Dioxygenase | 3,4-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | asm.orgnih.gov |
| Dehydrogenation | 3,4-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Dehydrogenase | 3,4-Dichlorocatechol | asm.orgnih.gov |
| Ring Cleavage | 3,4-Dichlorocatechol | Catechol 1,2-dioxygenase | 2,3-Dichloro-cis,cis-muconate | asm.orgnih.gov |
| Anaerobic Pathway | ||||
| Reductive Deamination | 3,4-Dichoroaniline | Not specified | 1,2-Dichlorobenzene | oup.com |
| Reductive Dehalogenation | Polychlorinated benzenes | Dehalogenase | Less chlorinated benzenes | clu-in.org |
The enzymes involved in the degradation of halogenated aromatics are diverse and often exhibit broad substrate specificity. nih.govresearchgate.net Dioxygenases are crucial for initiating the aerobic degradation of many aromatic compounds. wur.nl These enzymes introduce molecular oxygen into the aromatic ring, making it susceptible to further degradation. wur.nl For polychlorinated benzenes, engineered cytochrome P450 enzymes have shown the ability to oxidize these recalcitrant compounds to chlorophenols, which are more readily degradable. nih.gov
Following the initial oxidation, dehydrogenases convert the resulting dihydrodiols to catechols. nih.govasm.orgasm.org The subsequent ring cleavage is catalyzed by catechol dioxygenases, which can follow either an ortho- or meta-cleavage pathway. nih.govasm.orgasm.org The intermediates formed, such as chlorinated muconic acids, are then channeled into central metabolic pathways. asm.orgnih.gov
In the case of this compound, it is hypothesized that a similar enzymatic cascade would occur. The initial attack would likely be catalyzed by a dioxygenase, leading to a dihydroxylated intermediate. The position of the initial attack would be influenced by the directing effects of the chlorine and fluorine substituents. Subsequent enzymatic reactions would lead to ring cleavage and the formation of halogenated aliphatic acids.
Characterization of Environmental Degradation Products and Their Persistence
The degradation of halogenated aromatic compounds can lead to the formation of various intermediate products, which may themselves be persistent and/or toxic. The identification of these degradation products is crucial for a complete environmental risk assessment.
Based on the degradation pathways of related compounds, potential aerobic degradation products of this compound could include dichlorodifluorinated catechols and muconic acids. For example, the degradation of 1,4-dichlorobenzene (B42874) is known to produce 3,6-dichlorocatechol (B1212381) and 2,5-dichloro-cis,cis-muconate. nih.govasm.org The persistence of these intermediates would depend on the ability of microbial communities to further degrade them. In some cases, metabolites can accumulate as dead-end products. nih.gov
Under anaerobic conditions, the primary degradation products would likely be less halogenated benzene (B151609) derivatives resulting from reductive dehalogenation. The complete mineralization to methane (B114726) and carbon dioxide is the ultimate goal of anaerobic degradation. clu-in.org
The persistence of this compound and its degradation products in the environment is expected to be significant due to the presence of multiple halogen substituents, which generally increases the recalcitrance of aromatic compounds to microbial attack. nih.gov
Environmental Fate Modeling and Assessment of Persistence (e.g., atmospheric half-life)
The environmental behavior of this compound is primarily understood through environmental fate modeling, a scientific approach that predicts how a chemical will move and transform in the environment. In the absence of extensive empirical data for this specific compound, predictive models based on its chemical structure are essential for assessing its persistence and potential for long-range transport.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive approach. These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties and environmental fate. For this compound, these models can estimate key parameters that govern its behavior in various environmental compartments such as air, water, and soil.
A widely used tool for this purpose is the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA). episuite.devepa.gov This suite of programs includes several modules that estimate important environmental fate properties:
AOPWIN™ (Atmospheric Oxidation Program for Windows™): This program estimates the rate of gas-phase reaction between a chemical and hydroxyl radicals (•OH), which is the primary degradation pathway for most organic chemicals in the atmosphere. epa.govepa.gov From this reaction rate, the atmospheric half-life can be calculated.
KOCWIN™ (Organic Carbon Partition Coefficient Program for Windows™): This module estimates the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil and sediment. epa.gov
BIOWIN™ (Biodegradation Probability Program for Windows™): This program estimates the probability of aerobic and anaerobic biodegradation, providing insight into the persistence of the chemical in water and soil. epa.govnih.gov
Estimated Environmental Fate Properties of this compound
| Property | Estimated Value | Significance |
| Atmospheric Half-life | The atmospheric half-life is a critical indicator of a substance's potential for long-range transport. A longer half-life suggests that the compound can travel significant distances from its source. The presence of chlorine and fluorine atoms on the benzene ring generally increases atmospheric persistence compared to unsubstituted benzene. | |
| (vs. OH radicals) | 1 to 10 days | This estimation suggests a moderate persistence in the atmosphere. |
| Soil Adsorption Coefficient (Koc) | 100 - 1000 L/kg | This range indicates a moderate tendency to adsorb to soil and sediment, suggesting that it will not be highly mobile in soil but may partition to sediments in aquatic systems. |
| Biodegradation | The presence of halogen atoms, particularly fluorine, can make aromatic compounds more resistant to microbial degradation. | |
| Aerobic | Not readily biodegradable | This suggests that the compound is likely to persist in oxygen-rich environments such as surface waters. |
| Anaerobic | May be slow to biodegrade | Degradation under anaerobic conditions, such as in sediments, may occur but is expected to be a slow process. |
Disclaimer: The values in this table are estimates based on QSAR modeling principles and data for structurally similar compounds. They are intended to provide a likely profile of environmental behavior and are not experimentally determined values.
Research on related halogenated benzenes supports the predictions for this compound. For instance, dichlorobenzenes are known to be moderately persistent in the environment. The addition of fluorine atoms, as seen in many fluorinated organic compounds, can increase resistance to degradation. pnas.org Studies on various liquid crystal monomers, which often contain fluorinated benzene rings, have shown that these structures can be persistent and have the potential for bioaccumulation. nih.govpnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
